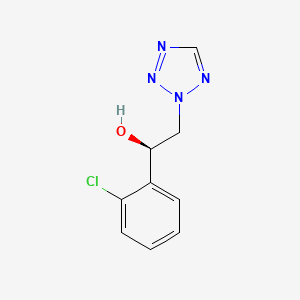
(R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol is a chiral compound with significant potential in various scientific fields. This compound features a chlorophenyl group and a tetrazolyl group, making it a unique molecule with diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol typically involves the asymmetric reduction of an arylketone. One method includes the use of a pure enantiomer ®-aryl-oxirane as a starting material, which undergoes a ring-opening reaction by tetrazole in the presence of a suitable base in a solvent. This reaction produces an alcohol intermediate, which is then converted into the desired compound through further chemical transformations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, including the use of efficient catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of chlorophenyl derivatives.
Applications De Recherche Scientifique
®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol include other aryl-tetrazolyl derivatives and chlorophenyl compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol apart is its unique combination of a chlorophenyl group and a tetrazolyl group, along with its chiral nature. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.
Propriétés
Numéro CAS |
1259059-77-2 |
|---|---|
Formule moléculaire |
C9H9ClN4O |
Poids moléculaire |
224.65 g/mol |
Nom IUPAC |
(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethanol |
InChI |
InChI=1S/C9H9ClN4O/c10-8-4-2-1-3-7(8)9(15)5-14-12-6-11-13-14/h1-4,6,9,15H,5H2/t9-/m0/s1 |
Clé InChI |
HMTCTAFOMZTQMS-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@H](CN2N=CN=N2)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(CN2N=CN=N2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




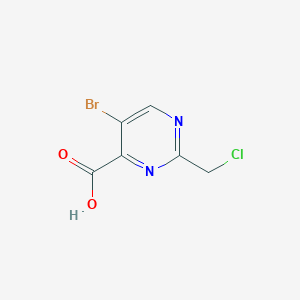
![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)

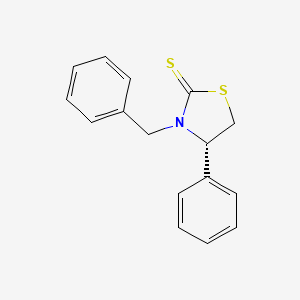
![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)

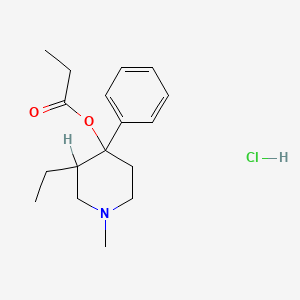
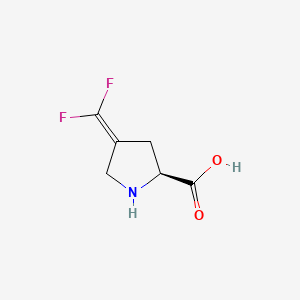
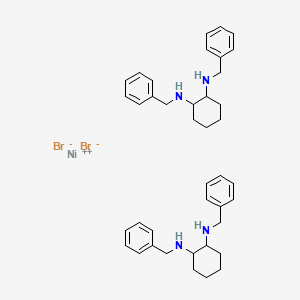

![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)
![[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13904488.png)
